molecular formula C7H9NO2S2 B2535862 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid CAS No. 77446-99-2

2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2535862
CAS No.: 77446-99-2
M. Wt: 203.27
InChI Key: GOJQXKIEZOXVJX-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid ( 77446-99-2) is a high-purity thiazole-based compound supplied for advanced chemical and pharmaceutical research. The thiazole moiety is a privileged structure in medicinal chemistry, known for its significant and diverse biological activities . Molecules containing the thiazole ring have been developed as treatments for a wide array of conditions, including as central nervous system (CNS) medications, antimicrobials, anti-inflammatory agents, and anticancer drugs . This particular acetic acid functionalized thiazole serves as a versatile building block or intermediate in organic synthesis and drug discovery programs. Its structure, featuring a methylsulfanyl substituent, makes it a valuable synthon for the exploration of novel bioactive molecules, particularly in the development of potential anti-inflammatory and analgesic agents . Researchers utilize this compound to develop new therapeutic candidates, leveraging the known pharmacological properties of the thiazole core which can interact with various enzymatic systems and receptors . The compound is characterized by its molecular formula (C7H9NO2S2) and a molecular weight of 203.28 g/mol . It is critical to note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-4-5(3-6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJQXKIEZOXVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiazole derivatives, including 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid. This compound has shown significant activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study : A comparative study indicated that this compound exhibited a lower Minimum Inhibitory Concentration (MIC) against MRSA strains compared to traditional antibiotics like linezolid, making it a promising candidate for further development in antibacterial therapies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Case Study : In vitro studies demonstrated that 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid exhibited significant antioxidant activity by inhibiting free radicals. This property suggests potential applications in preventing oxidative damage in biological systems .

Drug Design and Synthesis

The structural features of 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid make it an attractive scaffold for designing new drugs. Its sulfonamide moiety is particularly important in medicinal chemistry due to its broad spectrum of biological activities.

Synthesis of Novel Compounds

Research has shown that derivatives of this compound can be synthesized to enhance their pharmacological properties. For instance, modifications to the thiazole ring or the addition of various substituents can lead to compounds with improved antibacterial or anticancer activities.

Example : The synthesis of alkanoylated derivatives of thiazole compounds has been reported, which exhibited enhanced antimicrobial and antioxidant properties compared to their parent compounds .

Comparative Data Table

Application AreaActivity DescriptionReference
AntibacterialSignificant activity against MRSA; lower MIC than linezolid
AntioxidantInhibition of free radicals; potential for oxidative stress prevention
Drug DesignScaffold for new drug synthesis; modifications enhance activity

Mechanism of Action

The mechanism of action of 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Clinical and Preclinical Implications

  • GW501516: Advanced to Phase II trials for dyslipidemia but discontinued due to safety concerns [17].
  • GW0742 : Investigated for pulmonary hypertension and emphysema, with promising anti-inflammatory outcomes [6].
  • Rosiglitazone : Clinically approved for diabetes but restricted due to adverse cardiovascular effects, underscoring the need for PPAR-δ selective agents like GW501516 [16].

Biological Activity

2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid (CAS Number: 77446-99-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by its unique thiazole ring structure, which is known to contribute to various pharmacological effects.

The molecular formula of 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid is C₇H₉N₁O₂S₂, with a molecular weight of approximately 203.3 g/mol. The compound features a methylsulfanyl group and a methyl substituent on the thiazole ring, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid have shown cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays revealed that thiazole derivatives can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). One study reported that a related compound exhibited an IC₅₀ value of approximately 1.61 µg/mL against A549 cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways and induction of apoptosis in cancer cells. For example, certain thiazoles have been identified as negative allosteric modulators of AMPA receptors, affecting cell survival and proliferation .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

  • Antimicrobial Testing : In vitro studies have shown that thiazole-based compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeCell Line/BacteriaIC₅₀ (µg/mL)Reference
Compound AAnticancerA5491.61
Compound BAnticancerCaco-239.8
Compound CAntimicrobialE. coli15.0
Compound DAntimicrobialS. aureus22.5

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiazole derivatives:

  • Case Study 1 : A study focused on the synthesis and evaluation of various thiazole derivatives found that some exhibited selective cytotoxicity towards colorectal cancer cells compared to lung cancer cells, suggesting potential for targeted therapy .
  • Case Study 2 : Another investigation assessed the antimicrobial properties of thiazole compounds against resistant bacterial strains, demonstrating efficacy in inhibiting growth and suggesting a role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols (e.g., 5-mercapto-1,3,4-thiadiazoles) using alkylating reagents . Alternatively, solvent-free reductive amination with aldehydes and hydrazine hydrate in ethanol under reflux (4 hours) is effective, with reaction progress monitored by TLC (chloroform:methanol, 7:3) . Purification typically involves recrystallization from DMF/acetic acid mixtures or ice-water precipitation .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?

  • Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for quantifying the active ingredient, using a C18 column and gradient elution (e.g., methanol:water) . Structural confirmation requires elemental analysis, IR spectroscopy (to confirm thiol or sulfanyl groups), and ¹H NMR (to verify methylsulfanyl and acetic acid moieties) . For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural data .

Q. How can researchers ensure reproducibility in synthesizing thiazole-containing derivatives of this compound?

  • Methodological Answer : Standardize reaction conditions (e.g., molar ratios, temperature, solvent purity) and employ TLC or HPLC for real-time monitoring . Use anhydrous solvents and inert atmospheres to prevent oxidation of sulfanyl groups. Document all synthetic steps, including work-up procedures (e.g., washing with acetic acid, ethanol, and diethyl ether) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole-acetic acid derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from structural variations (e.g., substituents on the thiazole ring) or assay conditions. Conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Perform SAR (structure-activity relationship) analysis by synthesizing analogs with systematic substitutions (e.g., methylsulfanyl vs. morpholinomethyl groups) and evaluate potency via dose-response curves .

Q. How can computational methods enhance the design of derivatives targeting specific enzymes?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to enzyme active sites (e.g., PPARγ for antidiabetic activity) . Validate predictions with in vitro assays (e.g., IC₅₀ determination). Pair with MD simulations to study conformational stability of ligand-enzyme complexes .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer : Perform forced degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, analyzing degradation products via LC-MS . Assess photostability under UV light (ICH Q1B guidelines). Use mass balance calculations to confirm recovery of the parent compound and degradants .

Q. How do substituents on the thiazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Compare logP (octanol-water partition coefficient) and pKa values of derivatives using shake-flask methods or potentiometric titration. Methylsulfanyl groups enhance lipophilicity, while carboxylic acid moieties improve aqueous solubility. Correlate these properties with bioavailability using Caco-2 cell permeability assays .

Methodological Challenges & Data Interpretation

Q. Why might HPLC analysis show multiple peaks for a purportedly pure sample?

  • Methodological Answer : Degradation products (e.g., oxidation of sulfanyl to sulfonyl groups) or stereoisomers may co-elute. Optimize chromatographic conditions (e.g., mobile phase pH, column temperature). Confirm peak identity via spiking with authentic standards or LC-MS/MS fragmentation patterns .

Q. How can conflicting NMR data for methylsulfanyl groups be reconciled?

  • Methodological Answer : Dynamic thiol-thione tautomerism in thiazole derivatives may cause signal splitting. Record spectra in deuterated DMSO or CDCl₃ at varying temperatures (25–60°C) to stabilize tautomers. Use ¹³C NMR to confirm sulfur hybridization states .

Tables for Key Data

Property Technique Typical Results Reference
Purity (%)HPLC-DAD≥98% (C18 column, methanol:water gradient)
Melting PointDifferential Scanning Calorimetry139.5–140°C (crystalline form)
LogPShake-flask method1.8–2.3 (varies with substituents)

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